

4-Chloro-2-methylpyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylpyridine

Cat. No.: B118027

[Get Quote](#)

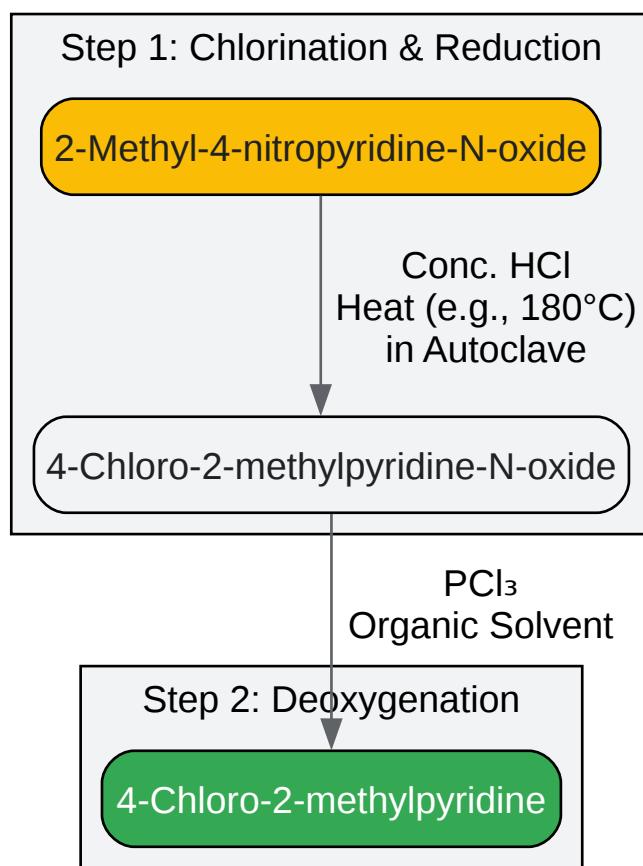
An In-Depth Technical Guide to **4-Chloro-2-methylpyridine** for Advanced Research and Development

Authored by a Senior Application Scientist Abstract

This guide provides a comprehensive technical overview of **4-Chloro-2-methylpyridine** (also known as 4-chloro-2-picoline), a critical heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies with mechanistic insights, and analyze its reactivity profile. Furthermore, this document highlights its significant applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed protocols and safety guidelines for laboratory handling. This guide is intended for researchers, chemists, and professionals in the drug discovery and chemical synthesis sectors who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Core Properties

4-Chloro-2-methylpyridine is a halogenated pyridine derivative.^[1] Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, imparts a unique reactivity profile that makes it a valuable precursor in complex molecular syntheses.^[2]


Key Identifiers and Physicochemical Data

Property	Value	Source(s)
CAS Number	3678-63-5	[3] [4]
Molecular Formula	C ₆ H ₆ CIN	[3] [4]
Molecular Weight	127.57 g/mol	[3] [4]
IUPAC Name	4-chloro-2-methylpyridine	[3] [4]
Synonyms	4-Chloro-2-picoline, 2-Methyl-4-chloropyridine	[1] [4]
Appearance	Colorless to light yellow liquid	[1] [5]
Boiling Point	54-56°C at 15 mmHg	[4] [5] [6]
Melting Point	-95°C (lit.)	[6]
Density	1.15 g/mL	[4] [5]
Refractive Index	~1.5205	[5]

Synthesis Pathway and Mechanistic Considerations

The reliable synthesis of high-purity **4-Chloro-2-methylpyridine** is crucial for its application in regulated industries like pharmaceuticals. A common and effective industrial method involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[\[7\]](#) This process is a multi-step sequence that leverages classical organic reactions tailored for heterocyclic systems.

Workflow for the Synthesis of 4-Chloro-2-methylpyridine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow from 2-methyl-4-nitropyridine-N-oxide.

Detailed Synthesis Protocol and Rationale

Step 1: Preparation of 4-Chloro-2-methylpyridine-N-oxide[7]

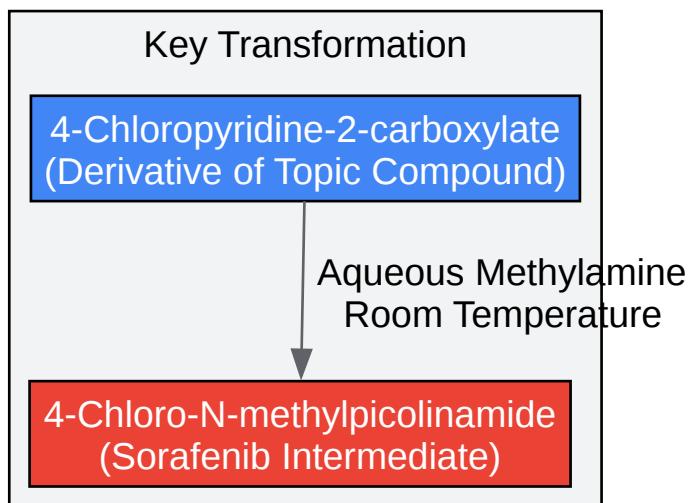
- Reaction Setup: Charge a high-pressure autoclave with 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (approx. 12 volumes).
- Reaction Execution: Seal the autoclave and heat the mixture to 180°C. The reaction is maintained at this temperature for approximately 24 hours. The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the nitro group by chloride, a typically difficult transformation. The N-oxide functionality activates the 4-position towards nucleophilic attack.

- Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution to a pH of 6-7. The product is then extracted into an organic solvent such as chloroform. The organic layers are combined, and the solvent is removed under reduced pressure to yield crude **4-chloro-2-methylpyridine-N-oxide**. Purity is typically assessed by HPLC, with reported yields around 80% for high-purity product (>98%).
[\[7\]](#)

Step 2: Deoxygenation to **4-Chloro-2-methylpyridine**[\[7\]](#)

- Reaction Setup: Dissolve the **4-chloro-2-methylpyridine-N-oxide** (1.0 eq) from the previous step in a suitable organic solvent.
- Reaction Execution: Add phosphorus trichloride (PCl_3) dropwise to the solution. This is a classic deoxygenation reaction for N-oxides. The phosphorus(III) center is oxophilic and readily abstracts the oxygen atom from the pyridine N-oxide, resulting in the formation of phosphoryl chloride (POCl_3) as a byproduct and the desired **4-Chloro-2-methylpyridine**.
- Isolation and Purification: The final product is typically isolated and purified via distillation under reduced pressure.

This robust two-step process provides a reliable route to the target compound with good yield and high purity, making it suitable for industrial-scale production.[\[7\]](#)


Chemical Reactivity and Applications in Drug Discovery

The utility of **4-Chloro-2-methylpyridine** stems from the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This versatility makes it a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[\[2\]](#)

A prime example of its application is in the synthesis of intermediates for Sorafenib, a multi-kinase inhibitor used in cancer therapy.[\[8\]](#) The pyridine core acts as a crucial scaffold for constructing the final drug molecule.

Illustrative Reaction: Synthesis of a Sorafenib Intermediate

The synthesis of 4-chloro-N-methylpyridine-2-carboxamide, a key precursor, highlights the strategic use of this building block. While this specific example modifies a derivative, the principle of using the chloro-pyridine scaffold is central. A related reaction involves reacting a 4-chloropyridine-2-carboxylate derivative with methylamine.^[8]

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution to form a key drug intermediate.

This type of transformation is fundamental in medicinal chemistry, where the pyridine ring often serves to modulate solubility, engage in hydrogen bonding, or orient other functional groups for optimal interaction with a biological target.^{[2][9]}

Spectral Analysis Characterization

The structural identity and purity of **4-Chloro-2-methylpyridine** are confirmed using standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display patterns consistent

with a trisubstituted pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.3-2.5 ppm.[10][11]

- ^{13}C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly shifted downfield.[12]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 127 and an $\text{M}+2$ peak at m/z 129 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching frequencies typical of the pyridine ring.[13]

Safety, Handling, and Storage

4-Chloro-2-methylpyridine is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[5][6]

GHS Hazard Classification[3][5]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H302: Harmful if swallowed.
- H227: Combustible liquid.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[6][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

- Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[6]
- Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[6][15]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage Procedures

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][16]
- Keep away from heat, sparks, open flames, and other sources of ignition.[16]
- Store separately from incompatible materials such as strong oxidizing agents and strong acids.[14][17]

Conclusion

4-Chloro-2-methylpyridine is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined synthesis, specific reactivity at the 4-position, and role as a versatile pyridine scaffold underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2-methylpyridine | C6H6ClN | CID 581392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methylpyridine, 95% | Fisher Scientific [fishersci.ca]
- 5. 4-Chloro-2-methylpyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-2-methylpyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118027#4-chloro-2-methylpyridine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com